molecular formula C6H5F3N2O B1355536 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone CAS No. 62366-56-7

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone

Cat. No. B1355536
CAS RN: 62366-56-7
M. Wt: 178.11 g/mol
InChI Key: HZBPTKJLNVNRBB-UHFFFAOYSA-N
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Description

“2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular formula of “2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone” is C5H3F3N2O . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 164.09 . It is slightly soluble in water .

Scientific Research Applications

Drug Synthesis and Pharmacology

2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its imidazole ring is a core structure in many therapeutic agents due to its resemblance to the fundamental building blocks of life, such as amino acids and nucleotides . The trifluoromethyl group enhances the compound’s lipophilicity, potentially improving drug absorption and metabolic stability. This makes it a crucial synthon in developing new medications with improved efficacy and safety profiles.

Bioimaging and Fluorescent Probes

The compound serves as an intermediate in the synthesis of fluorescent dyes used in bioimaging . The imidazole moiety can interact with various biological targets, and the incorporation of the trifluoromethyl group can modulate the photophysical properties of the resulting dyes. This application is critical in biological research, allowing for the visualization of cellular processes in real-time.

Analytical Chemistry

In analytical chemistry, derivatives of this compound can be used as reagents or standards in chromatographic methods to quantify or identify other substances. The unique chemical structure of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone allows for selective reactions with specific analytes, aiding in their detection and analysis .

Material Science

The compound’s derivatives can be utilized in material science, particularly in the development of organic electronic materials. The electron-withdrawing trifluoromethyl group can alter the electronic properties of materials, making them suitable for applications in organic photovoltaics or light-emitting diodes .

Agricultural Chemistry

Imidazole derivatives have shown potential as antifungal and antibacterial agents in agriculture. They can be used to protect crops from various diseases, thereby enhancing yield and reducing crop loss. The trifluoromethyl group in 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone could be leveraged to design novel agrochemicals with enhanced activity and selectivity .

Proteomics Research

This compound is also used in proteomics research as a building block for synthesizing peptides and mimetics. The imidazole ring can mimic certain amino acid side chains, and the trifluoromethyl group can be used to introduce structural diversity into peptides, which is valuable for studying protein functions and interactions .

Future Directions

The future directions of “2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone” could involve its potential use in the development of new drugs, given the broad range of biological activities shown by imidazole derivatives .

properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBPTKJLNVNRBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50489422
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethanone

CAS RN

62366-56-7
Record name 2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50489422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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